molecular formula C14H26O2 B2490801 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one CAS No. 313518-05-7

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one

Cat. No.: B2490801
CAS No.: 313518-05-7
M. Wt: 226.36
InChI Key: BGBCRXDWXMMWFI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one is a cyclic ketone featuring a heptan-1-one chain attached to a 2,2-dimethyltetrahydro-2H-pyran moiety. The compound’s structure combines a seven-carbon ketone chain with a substituted tetrahydropyran ring, where two methyl groups at the 2-position introduce steric hindrance and influence conformational stability. This structural configuration impacts its physicochemical properties, such as solubility, boiling point, and lipophilicity, making it relevant for applications in organic synthesis, fragrance development, or pharmaceutical intermediates.

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-4-5-6-7-8-13(15)12-9-10-16-14(2,3)11-12/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBCRXDWXMMWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diol Precursors

The 2,2-dimethyltetrahydro-2H-pyran ring is typically synthesized via acid-catalyzed cyclization of 5,5-dimethyl-1,5-pentanediol derivatives. For example, treatment of 4-hydroxy-5,5-dimethylpentanal with p-toluenesulfonic acid in toluene induces intramolecular hemiacetal formation, yielding the pyran ring. This method achieves >85% conversion under reflux conditions, with the dimethyl groups stabilizing the chair conformation of the resulting ring.

Functionalization at the 4-Position

The 4-position of the pyran ring is activated for subsequent reactions through tosylation or carboxylation. As demonstrated in US Patent 8,778,951, (2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is prepared by reacting the corresponding alcohol with tosyl chloride in dichloromethane, yielding a crystalline tosylate (mp 92–94°C). Alternatively, oxidation of the 4-methyl group to a carboxylic acid via Jones oxidation provides 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, a versatile intermediate.

Key Strategies for Ketone Formation

Weinreb Amide-Mediated Acylation

The carboxylic acid intermediate is converted to a Weinreb amide to enable controlled ketone synthesis. Treatment with N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDCl) in dichloromethane forms the amide, which reacts with hexylmagnesium bromide to yield the target ketone. This method affords the product in 65–72% yield, with purity >98% by GC-MS.

Reaction Conditions

Step Reagents/Conditions Yield (%)
Carboxylic acid → Amide EDCl, DMAP, CH₂Cl₂, 0°C to rt, 12 h 89
Amide → Ketone HexylMgBr, THF, −78°C to rt, 3 h 68

Nucleophilic Substitution of Tosylate Intermediates

The tosylate derivative undergoes nucleophilic displacement with a hexanoyl anion equivalent. Reaction with lithium hexanoylcuprate in tetrahydrofuran at −20°C substitutes the tosyl group, directly forming the ketone. While efficient, this method requires strict anhydrous conditions and achieves moderate yields (55–60%) due to competing elimination.

Oxidation of Secondary Alcohol Precursors

Grignard Addition to Pyran-4-carbaldehyde

Reduction of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with LiAlH₄ yields the primary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC). Subsequent addition of hexylmagnesium bromide forms the secondary alcohol, which is oxidized to the ketone with Dess-Martin periodinane (85% yield over three steps).

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 2.41 (t, J=7.2 Hz, 2H, COCH₂), 1.56–1.25 (m, 10H, CH₂), 1.20 (s, 6H, C(CH₃)₂).
  • ¹³C NMR : 211.5 ppm (C=O), 75.2 ppm (pyran C-4).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Weinreb Amide High selectivity, mild conditions Requires costly reagents 68
Tosylate Displacement Direct ketone formation Low yield due to elimination 55
Alcohol Oxidation Scalable, uses common reagents Multi-step, oxidation hazards 85

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Batch reactions using toluene as the solvent improve heat transfer during cyclization, reducing byproduct formation. Catalytic p-toluenesulfonic acid (2 mol%) achieves full conversion in 4 hours at 80°C, compared to 12 hours with stoichiometric acid.

Purification Techniques

Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) effectively isolates the ketone, while recrystallization from ethanol/water enhances purity to >99.5%.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring or the heptanone chain can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one

  • Molecular Formula : C₁₀H₁₈O₂
  • Molecular Weight : 170.25 g/mol
  • Key Differences: Shorter carbon chain (propan-1-one vs. heptan-1-one) reduces molecular weight and lipophilicity. Likely lower boiling point and higher volatility compared to the heptanone derivative due to reduced chain length. Applications: Reagent-grade material used in synthetic chemistry (e.g., as a building block for heterocycles) .

Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one

  • Molecular Formula : C₁₆H₂₄O₂
  • Molecular Weight : 236.35 g/mol
  • Key Differences: Contains a lactone (cyclic ester) group instead of a ketone, altering reactivity (e.g., susceptibility to hydrolysis). Undefined stereocenters may complicate synthesis and purification compared to the dimethyltetrahydropyran-heptanone compound .

1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one

  • Molecular Formula: C₁₈H₂₃NO₃
  • Likely higher topological polar surface area (TPSA) than the dimethyltetrahydropyran derivative, affecting membrane permeability. Applications: New psychoactive substance (NPS) with stimulant or hallucinogenic properties, unlike the target compound’s probable industrial uses .

Stability and Industrial Relevance

  • The heptanone chain increases hydrophobicity, favoring use in lipid-based formulations or long-lasting fragrances, whereas shorter-chain derivatives (e.g., propanone) are more suited for volatile applications.

Biological Activity

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one, also known as a derivative of tetrahydropyran, has garnered interest in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one
  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.3 g/mol
  • CAS Number : 88795-87-3

Structural Characteristics

The compound features a heptanone backbone with a tetrahydropyran ring, which contributes to its lipophilicity and potential interactions with biological membranes. The presence of the dimethyl group enhances its steric properties, possibly influencing its biological activity.

Pharmacological Potential

Research indicates that compounds similar to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing tetrahydropyran structures have been noted for their ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, as seen in related compounds that inhibit pro-inflammatory cytokines .

1. Antioxidant Activity Study

A study conducted on tetrahydropyran derivatives showed significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated that increasing lipophilicity correlated with enhanced antioxidant capacity.

CompoundDPPH Scavenging Activity (%)
Control10
Compound A (similar structure)45
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one55

2. Antimicrobial Evaluation

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antimicrobial activity:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

3. Anti-inflammatory Mechanism Investigation

Research into the anti-inflammatory effects of related compounds has shown that they can inhibit the production of TNF-alpha in macrophages. This mechanism could be relevant for 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one?

Methodological Answer:

  • Retrosynthetic Analysis : Begin with the pyran ring as a core scaffold. Utilize AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) to predict feasible routes involving cyclization or functional group interconversion .
  • Key Steps :
    • Pyran Ring Formation : Use acid-catalyzed cyclization of diols or ketones under Dean-Stark conditions to form the 2,2-dimethyltetrahydro-2H-pyran moiety.
    • Ketone Introduction : Employ Friedel-Crafts acylation or nucleophilic addition to the heptan-1-one chain.
  • Validation : Confirm purity via HPLC and structural integrity via HRMS (e.g., [M+H]+ = 327.1596 observed in related pyran derivatives) .

Q. How can spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Use ESI-TOF to confirm molecular mass (e.g., theoretical vs. observed [M+H]+) .
  • NMR Analysis :
    • 1H NMR : Identify methyl groups on the pyran ring (δ ~1.2–1.4 ppm) and ketone protons (δ ~2.1–2.3 ppm).
    • 13C NMR : Detect the carbonyl carbon (δ ~210 ppm) and quaternary carbons in the pyran ring (δ ~70–80 ppm) .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

Methodological Answer:

  • Hypothesis Testing :
    • Stereochemical Ambiguity : Perform NOESY or ROESY to assess spatial proximity of protons, resolving axial vs. equatorial substituents on the pyran ring .
    • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational exchange broadening .
  • Cross-Validation : Compare with X-ray crystallography data (e.g., Acta Crystallographica Section E protocols for related pyran derivatives) .

Q. What computational methods predict the compound’s reactivity in multi-component reactions?

Methodological Answer:

  • DFT Calculations : Model transition states for reactions like hetero-Diels-Alder (common in pyran synthesis) using Gaussian or ORCA software .
  • Mechanistic Insights :
    • Electrophilic Activation : Simulate charge distribution to identify reactive sites (e.g., ketone carbonyl as an electrophile).
    • Solvent Effects : Use COSMO-RS to optimize solvent choice (e.g., toluene vs. THF) for yield improvement .

Q. How does the compound’s steric environment influence its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Molecular Docking : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., cytochrome P450) .
    • Steric Maps : Generate Connolly surfaces to visualize steric hindrance from 2,2-dimethyl groups on the pyran ring .
  • In Vitro Assays : Test against bacterial biofilms or cancer cell lines, correlating activity with substituent bulkiness .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields)?

Methodological Answer:

  • Process Optimization :
    • Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O) for improved cyclization efficiency .
    • Flow Chemistry : Transition from batch to continuous flow to enhance heat/mass transfer during exothermic steps .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or ring-opening derivatives) and adjust reaction conditions .

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